molecular formula C9H9BrFNO B1427557 Dimethyl 3-Bromo-5-fluorobenzamide CAS No. 1235568-08-7

Dimethyl 3-Bromo-5-fluorobenzamide

Cat. No.: B1427557
CAS No.: 1235568-08-7
M. Wt: 246.08 g/mol
InChI Key: LFOCQCFERXNWNR-UHFFFAOYSA-N
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Description

Dimethyl 3-Bromo-5-fluorobenzamide is a chemical compound with the molecular formula C9H9BrFNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with bromine and fluorine substituents at the 3rd and 5th positions respectively . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 246.076 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Evaluation of Radiolabeled Compounds

Dimethyl 3-Bromo-5-fluorobenzamide derivatives have been synthesized and evaluated for their potential as sigma-2 receptor ligands in the context of tumor imaging. These compounds demonstrated high affinity and selectivity for the sigma-2 receptor, indicating their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Kinetic and Mechanistic Studies

Research into the kinetics and mechanism of reactions involving chromene derivatives, structurally related to this compound, provides insight into synthetic strategies for developing new compounds with potential biological activities (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Development of Imaging Agents

The compound has been utilized in the development of serotonin transporter imaging agents, showcasing its role in creating diagnostic tools for neurological conditions (Shiue, Fang, & Shiue, 2003).

Photodynamic Therapy Applications

Derivatives of this compound have been explored for their potential in photodynamic therapy, a treatment modality for cancer. These studies highlight the compound's utility in the synthesis of photosensitizers with high singlet oxygen quantum yields, crucial for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Drug Delivery Systems

Research on metal-organic frameworks for controlled drug delivery has utilized compounds related to this compound, demonstrating its relevance in creating advanced materials for targeted therapeutic applications (Noorian, Hemmatinejad, & Navarro, 2020).

Safety and Hazards

While specific safety data for Dimethyl 3-Bromo-5-fluorobenzamide is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dimethyl 3-Bromo-5-fluorobenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the downstream effects of these pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in metabolic processes, leading to changes in the metabolic flux within the cell. Additionally, it may impact cell signaling pathways by interacting with key signaling proteins, thereby affecting the overall cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity, which in turn affects the metabolic pathways they are involved in . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are essential for determining the optimal conditions for its use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic contexts .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes . It can affect the levels of metabolites within the cell, leading to changes in metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

3-bromo-5-fluoro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOCQCFERXNWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.